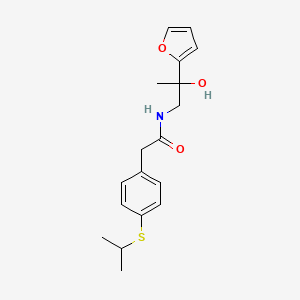

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic acetamide derivative characterized by a furan-2-yl hydroxypropyl moiety and a 4-(isopropylthio)phenyl substituent. The compound’s design incorporates a balance of lipophilic (isopropylthio) and polar (hydroxypropyl, furan) functionalities, which may modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13(2)23-15-8-6-14(7-9-15)11-17(20)19-12-18(3,21)16-5-4-10-22-16/h4-10,13,21H,11-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCSGQPASJTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide, also known by its CAS number 1396706-82-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. The structure includes a furan ring and an isopropylthio-substituted phenyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1396706-82-3 |

Research indicates that compounds with furan and phenyl groups often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with various molecular targets such as enzymes and receptors.

Anti-inflammatory Activity

A study examining similar furan derivatives found that they could modulate the activity of Toll-like receptors (TLRs), which play a critical role in the immune response and inflammation. For instance, N-(2-hydroxy phenyl)-acetamide demonstrated significant effects in reducing TLR-mediated inflammation in models of arthritis by decreasing pro-inflammatory cytokines such as IL-1β and TNF-α . This suggests that this compound may have similar anti-inflammatory properties.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against enzymes involved in various metabolic pathways. For example, furan derivatives have been explored for their ability to inhibit mushroom tyrosinase, an enzyme implicated in melanin production. Such inhibition can be beneficial in treating hyperpigmentation disorders . Although specific data on this compound's tyrosinase inhibitory activity is not yet available, its structural analogs have shown promising results.

Antioxidant Activity

Compounds containing furan rings are often recognized for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in the structure may enhance the compound's ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(4-(isopropylthio)phenyl)acetamide and related acetamide derivatives:

Physicochemical Comparisons

- Hydrogen-Bonding Capacity : The hydroxypropyl moiety in both the target compound and 3e supports hydrogen bonding, which is critical for interactions with polar enzyme active sites (e.g., carbonic anhydrase’s zinc-coordinated water cluster).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.